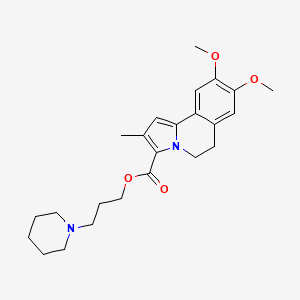
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-, 3-piperidinopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-, 3-piperidinopropyl ester is a complex organic compound belonging to the pyrroloisoquinoline familyPyrroloisoquinolines are known for their cytotoxic activity and ability to inhibit topoisomerase enzymes, making them valuable in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves the annulation of the pyrrole ring to the isoquinoline moiety or vice versa . One common method is the use of organocatalyzed tandem reactions, which facilitate the formation of the pyrroloisoquinoline core through a series of controlled steps . Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of pyrrolo(2,1-a)isoquinoline derivatives may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to streamline the production process .
化学反応の分析
Types of Reactions
Pyrrolo(2,1-a)isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
科学的研究の応用
Pyrrolo(2,1-a)isoquinoline derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Investigated for their cytotoxic activity and potential as anticancer agents.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of pyrrolo(2,1-a)isoquinoline derivatives involves their interaction with topoisomerase enzymes, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compounds can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include topoisomerase I and II, and the pathways involved are related to DNA damage response and repair .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrroloisoquinoline derivatives such as lamellarins, lukianols, polycitrins, storniamides, and ningalins .
Uniqueness
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-, 3-piperidinopropyl ester is unique due to its specific structural features and the presence of the piperidinopropyl ester group, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrroloisoquinoline derivatives .
特性
| 20353-70-2 | |
分子式 |
C24H32N2O4 |
分子量 |
412.5 g/mol |
IUPAC名 |
3-piperidin-1-ylpropyl 8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C24H32N2O4/c1-17-14-20-19-16-22(29-3)21(28-2)15-18(19)8-12-26(20)23(17)24(27)30-13-7-11-25-9-5-4-6-10-25/h14-16H,4-13H2,1-3H3 |
InChIキー |
RWTVMFXRXLIRPB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)OCCCN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)

![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)

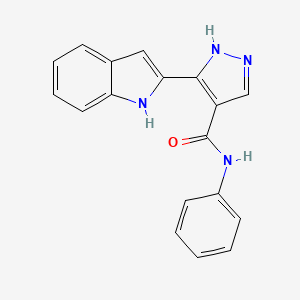
![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
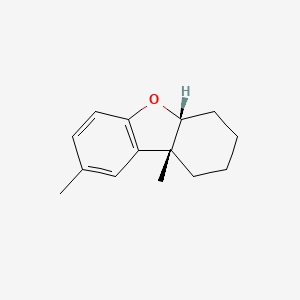
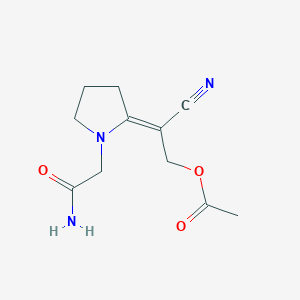
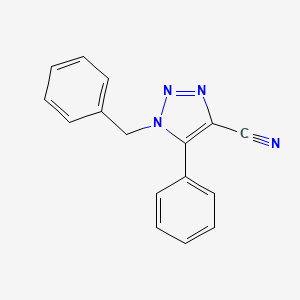
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)

